![molecular formula C17H13ClN4O3S B3563980 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3563980.png)
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Descripción general
Descripción
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a chlorinated benzamide moiety and a pyrimidinylsulfamoyl group, contributing to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves a multi-step process. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways . For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-[4-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)phenyl]benzamide
- 3,4-dichloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide exhibits unique properties due to the presence of the chlorinated benzamide moiety, which enhances its reactivity and binding affinity to molecular targets . This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKISNHFNFYDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3563905.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methoxy-phenyl)-methanesulfonamide](/img/structure/B3563921.png)
![methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3563922.png)
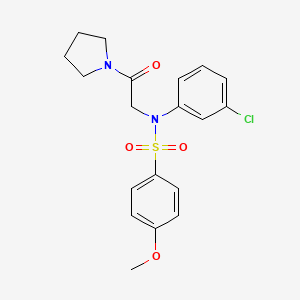
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide](/img/structure/B3563926.png)
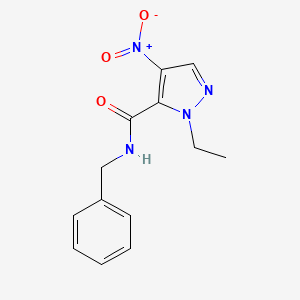
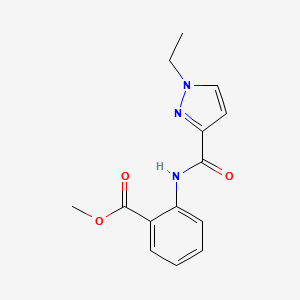
![ethyl 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3563955.png)
![ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE](/img/structure/B3563964.png)
![2-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B3563965.png)
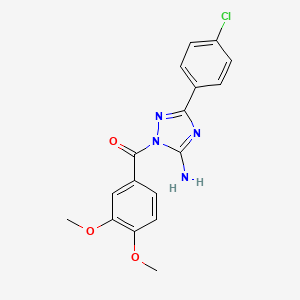
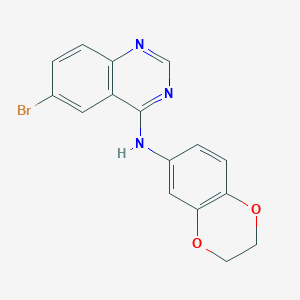
![3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3563988.png)
![4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3563996.png)
